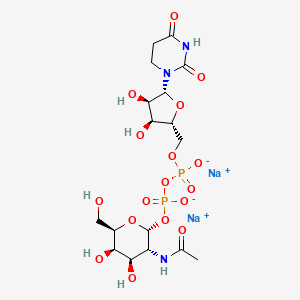![molecular formula C10H12N5Na3O11P2 B12323385 trisodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12323385.png)
trisodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine 5’-(trihydrogen diphosphate), trisodium salt is a nucleotide analog that plays a crucial role in various biochemical processes. It is a derivative of guanosine triphosphate (GTP) and is often used in scientific research due to its ability to mimic natural nucleotides. This compound is particularly valuable in studies involving G-proteins and other nucleotide-binding proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Guanosine 5’-(trihydrogen diphosphate), trisodium salt can be synthesized through enzymatic phosphorylation of guanosine monophosphate (GMP). The process involves the use of specific kinases that facilitate the addition of phosphate groups to GMP, converting it into the desired triphosphate form .
Industrial Production Methods
Industrial production of this compound typically involves large-scale enzymatic reactions, where GMP is phosphorylated using ATP as a phosphate donor. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Guanosine 5’-(trihydrogen diphosphate), trisodium salt undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the phosphate groups, converting the compound back to GMP or GDP.
Substitution: The compound can participate in substitution reactions where one of the phosphate groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include water (for hydrolysis) and various nucleophiles (for substitution reactions). The reactions are typically carried out under mild conditions to prevent degradation of the nucleotide .
Major Products Formed
The major products formed from these reactions include guanosine monophosphate (GMP) and guanosine diphosphate (GDP), depending on the extent of hydrolysis or substitution .
Applications De Recherche Scientifique
Guanosine 5’-(trihydrogen diphosphate), trisodium salt has a wide range of applications in scientific research:
Biology: The compound is used to investigate the role of G-proteins in cell signaling pathways.
Industry: The compound is used in the production of diagnostic kits and other biochemical reagents.
Mécanisme D'action
The mechanism of action of guanosine 5’-(trihydrogen diphosphate), trisodium salt involves its interaction with nucleotide-binding proteins such as G-proteins. It binds to these proteins and modulates their activity by acting as a substrate or inhibitor. This interaction is crucial for various cellular processes, including signal transduction, protein synthesis, and cell division .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanosine 5’-diphosphate (GDP): A nucleotide that is interconvertible with GTP and plays a role in energy transfer and signal transduction.
Guanosine 5’-monophosphate (GMP): A nucleotide involved in the synthesis of RNA and DNA.
Guanosine 5’-[β,γ-imido]triphosphate (GMP-PNP): A non-hydrolyzable analog of GTP used in studies of G-protein activation.
Uniqueness
Guanosine 5’-(trihydrogen diphosphate), trisodium salt is unique due to its ability to mimic natural nucleotides while being resistant to hydrolysis. This property makes it an invaluable tool in biochemical research, particularly in studies involving nucleotide-binding proteins and enzymatic reactions .
Propriétés
Formule moléculaire |
C10H12N5Na3O11P2 |
|---|---|
Poids moléculaire |
509.15 g/mol |
Nom IUPAC |
trisodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O11P2.3Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;;/q;3*+1/p-3 |
Clé InChI |
PBVNHDMBCZSEMD-UHFFFAOYSA-K |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-fluoranyl-10,13,16-trimethyl-11,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12323308.png)

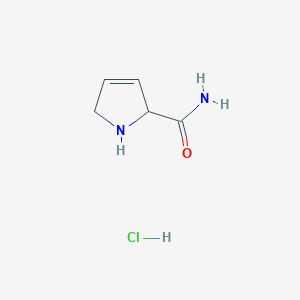
![(S)-5,6,7,8-Tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-1-naphthalenol Hydrogen Sulfate (Ester)](/img/structure/B12323335.png)
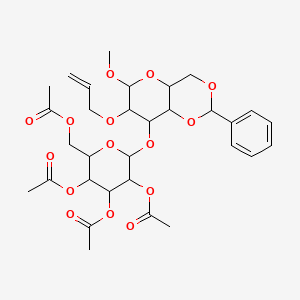

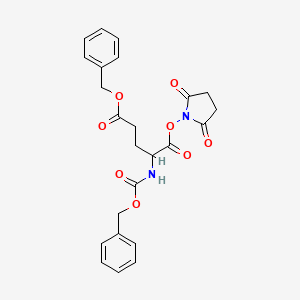
![Azanium;[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate](/img/structure/B12323364.png)
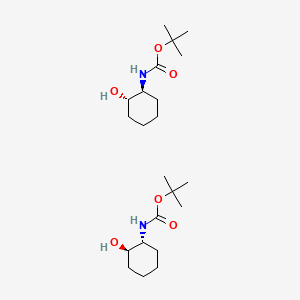
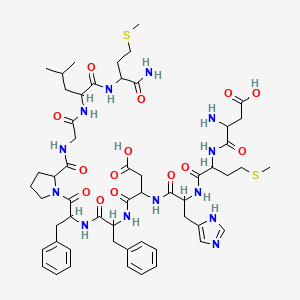
![2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid;hydrochloride](/img/structure/B12323375.png)

![bis(propan-2-yl) ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate](/img/structure/B12323379.png)
